
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8ClFO2 It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound on a larger scale. This method allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClFO2 |
---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) |
InChI Key |
ZXURYKUVEGERFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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